molecular formula C14H11BrN2 B1343449 2-Benzyl-4-bromo-2H-indazole CAS No. 952734-38-2

2-Benzyl-4-bromo-2H-indazole

Cat. No. B1343449
M. Wt: 287.15 g/mol
InChI Key: XUFFHEGZRNGUKB-UHFFFAOYSA-N
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Patent
US08519186B2

Procedure details

4-Bromoindazole of Example 2 (17.4 g, 0.088 M), benzyl bromide (22.7 g, 0.132 M) and DMF (35 mL) were heated to about 50° C. for 25 hours (HPLC: 15:1 ratio of 2-N and 1-N isomers). The mixture was cooled to ambient temperature and diluted with ethyl acetate (160 mL) and water (100 mL). The organic layer was separated, washed with aqueous sodium bicarbonate (5%, 100 mL). The organic layer was separated and concentrated under reduced pressure. The residue was diluted with isopropanol (160 mL) and concentrated under reduced pressure to a volume of about 120 mL. The mixture was heated to 50° C. to dissolve the solid and diluted with water (70 mL) to precipitate the product. The slurry was cooled to 0° C. and the precipitate was filtered off. The solid was washed with a mixture of IPA and Water (1:1, 50 mL), and dried at 50° C. to provide the titled compound (16.5 g, 77%, which contained less than 2% of 1-N-isomer by HPLC): 1H NMR (CDCl3, δ, ppm) 5.56 (s, 2H), 7.11 (m, 1H), 7.21 (d, J=7.2 Hz, 1H), 7.24-7.39 (m, 5H), 7.65 (d, J=8.6 Hz, 1H), 7.88 (s, 1H).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CN(C=O)C>C(OCC)(=O)C.O>[CH2:11]([N:5]1[CH:4]=[C:3]2[C:7]([CH:8]=[CH:9][CH:10]=[C:2]2[Br:1])=[N:6]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
BrC1=C2C=NNC2=CC=C1
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate (5%, 100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with isopropanol (160 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a volume of about 120 mL
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
ADDITION
Type
ADDITION
Details
diluted with water (70 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate the product
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
The solid was washed with a mixture of IPA and Water (1:1, 50 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C2C=CC=C(C2=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.